molecular formula C13H16ClN3O4 B10934194 3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10934194
M. Wt: 313.74 g/mol
InChI Key: HFXHXQGIWDVJDK-UHFFFAOYSA-N
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Description

3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a bicyclic oxabicycloheptane structure, and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions

3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and an oxabicycloheptane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H16ClN3O4

Molecular Weight

313.74 g/mol

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H16ClN3O4/c14-7-5-16-17(6-7)4-3-15-12(18)10-8-1-2-9(21-8)11(10)13(19)20/h5-6,8-11H,1-4H2,(H,15,18)(H,19,20)

InChI Key

HFXHXQGIWDVJDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NCCN3C=C(C=N3)Cl)C(=O)O

Origin of Product

United States

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